![molecular formula C9H12N2O B1467949 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one CAS No. 1343619-35-1](/img/structure/B1467949.png)
1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one
Overview
Description
1-(1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, also known as CPMP, is an organic compound with a unique structure and properties. It is a cyclopropylmethyl pyrazole derivative, which is a type of heterocyclic compound. CPMP is of interest to the scientific community due to its potential applications in various areas, such as drug development, organic synthesis, and analytical chemistry. Additionally, the advantages and limitations of using CPMP in laboratory experiments will be discussed, as well as potential future directions for research.
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazoline derivatives, like 1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-one, serve as crucial building blocks in the synthesis of various heterocyclic compounds. They have been utilized in the preparation of a wide range of heterocyclic and dye compounds due to their unique reactivity (Gomaa & Ali, 2020). The synthesis pathways often involve mild reaction conditions, offering versatile applications in generating cynomethylene dyes from precursors like amines, α-aminocarboxylic acids, and phenols among others.
Biological and Pharmacological Applications
Pyrazoline derivatives are noted for their broad spectrum of biological activities, which include antimicrobial, antifungal, antiviral, antioxidant, and potential anticancer properties. These compounds are synthesized using various methods, including microwave-assisted synthesis, to explore their physical, chemical, and biological properties (Sheetal et al., 2018). Their significant biological effects have encouraged ongoing research into their pharmacological potential.
Antimicrobial Properties
Pyrazoline derivatives have been investigated for their antimicrobial properties, with findings supporting their effectiveness against a range of microbial strains. This highlights the potential of these compounds in addressing the challenge of antimicrobial resistance and the need for new antimicrobial agents (Marchese et al., 2017).
Anticancer Research
Recent studies on pyrazoline derivatives have also focused on their anticancer activities, with various compounds being synthesized and evaluated for their effectiveness against different cancer cell lines. The research aims to develop new anticancer agents by exploring the structure-activity relationships of pyrazoline compounds (Ray et al., 2022).
properties
IUPAC Name |
1-[1-(cyclopropylmethyl)pyrazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)9-4-10-11(6-9)5-8-2-3-8/h4,6,8H,2-3,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOZBZQPVYSPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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